molecular formula C7H9NO2 B1592441 Pyridine-3,5-diyldimethanol CAS No. 21636-51-1

Pyridine-3,5-diyldimethanol

Cat. No. B1592441
CAS RN: 21636-51-1
M. Wt: 139.15 g/mol
InChI Key: HYUQKAGYJAFMBA-UHFFFAOYSA-N
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Description

Pyridine-3,5-diyldimethanol is a molecule with two hydroxyl groups and a pyridine ring comprising five carbon and one nitrogen atom . It is an essential intermediate compound used in various fields of research and industry due to its unique physical and chemical properties .


Synthesis Analysis

Pyridine-3,5-diyldimethanol is an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine, which is an impurity of the antihistaminic drug Rupatadine . The synthesis of pyridine derivatives has been reported in several studies .


Molecular Structure Analysis

The molecular formula of Pyridine-3,5-diyldimethanol is C7H9NO2 . It contains total 19 bond(s); 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 2 primary alcohol(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

Pyridine derivatives have been shown to participate in various chemical reactions . For instance, they can undergo reactions involving hydrogen borrowing, and can also be activated by in situ reduction caused by metal hydride addition .


Physical And Chemical Properties Analysis

Pyridine-3,5-diyldimethanol is a pale yellow semi-solid that is soluble in methanol, DMSO, and water . Its molecular weight is 139.15186 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .

Summary of the Application

Pyridine-3,5-diyldimethanol is used as an intermediate in the synthesis of pyridine derivatives . These derivatives are important heterocyclic compounds that show a wide range of biological activities .

Methods of Application

The specific methods of application involve using magnetically recoverable nano-catalysts. These catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .

Results or Outcomes

The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . The results of these investigations are discussed in the referenced review .

Medicinal and Chemosensing Applications

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Analytical Chemistry .

Summary of the Application

Pyridine derivatives, including those synthesized from Pyridine-3,5-diyldimethanol, have various medicinal applications due to their different biological activities . They also have potential in analytical chemistry as chemosensors .

Results or Outcomes

The pyridine derivatives have shown antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity . They have also been used effectively as chemosensors for the detection of various species in environmental, agricultural, and biological samples .

Synthesis of Antihistaminic Drug Impurities

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Pyridine-3,5-diyldimethanol is used as an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine (D290270), which is an impurity of the antihistaminic drug Rupatadine (R701650) .

Results or Outcomes

The outcome of this application is the production of an impurity of the antihistaminic drug Rupatadine . This impurity is important for the quality control and safety assessment of the drug .

Safety And Hazards

While specific safety data for Pyridine-3,5-diyldimethanol was not found, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the substance .

Future Directions

Pyridine-3,5-diyldimethanol, like other pyridine derivatives, has significant potential for future research and applications in various fields, including medicinal chemistry .

properties

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQKAGYJAFMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603274
Record name (Pyridine-3,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,5-diyldimethanol

CAS RN

21636-51-1
Record name (Pyridine-3,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
S Samantray, S Bandi… - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
The complexation study of cis-protected and bare palladium (II) components with a new tridentate ligand, ie, pyridine-3, 5-diylbis (methylene) dinicotinate (L1) is the focus of this work. …
Number of citations: 9 www.beilstein-journals.org
F Xue, J Fang, SL Delker, H Li, P Martásek… - Journal of medicinal …, 2011 - ACS Publications
We report novel neuronal nitric oxide synthase (nNOS) inhibitors based on a symmetric double-headed aminopyridine scaffold. The inhibitors were designed from crystal structures of …
Number of citations: 54 pubs.acs.org
NS Chowdari, Y Zhang, I McDonald… - Journal of Medicinal …, 2020 - ACS Publications
A series of tetrahydroisoquinoline-based benzodiazepine dimers were synthesized and tested for in vitro cytotoxicity against a panel of cancer cell lines. Structure–activity relationship …
Number of citations: 9 pubs.acs.org

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